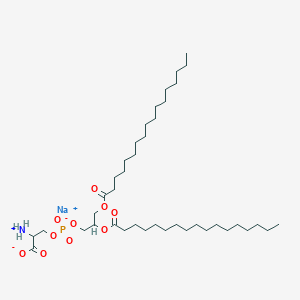

Boc-O-benzyl-D-b-homotyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

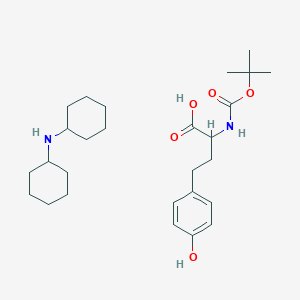

Boc-L-Htyr-OH DCHA: は、分子式C27H44N2O5 、分子量476.658 g/mol の化学化合物です 。この化合物はアミノ酸であるチロシンの誘導体であり、ペプチド合成やその他の生化学的用途によく使用されます。

準備方法

合成経路と反応条件: Boc-L-Htyr-OH DCHAの合成には、通常、チロシンのアミノ基をtert-ブチロキシカルボニル(Boc)基で保護することが含まれます。チロシンのヒドロキシル基も保護され、多くの場合、ジシクロヘキシルアミン(DCHA)基で保護されます。 反応条件は、通常、有機溶媒と触媒を使用して、保護反応とカップリング反応を促進します .

工業的生産方法: Boc-L-Htyr-OH DCHAの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスには、精製と品質管理のために高速液体クロマトグラフィー(HPLC)を使用することが含まれます .

化学反応解析

反応の種類: Boc-L-Htyr-OH DCHAは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成します。

還元: 化合物は還元されて異なる誘導体を生成します。

置換: ヒドロキシル基は他の官能基で置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: さまざまな求核剤を、塩基性または酸性条件下で置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってケトンまたはアルデヒドが生成され、置換によって新しい官能基が導入される可能性があります .

科学研究への応用

化学: Boc-L-Htyr-OH DCHAは、ペプチド合成において、保護されたアミノ酸誘導体として広く使用されています。 これは、不要な副反応を防ぐことで、ペプチドの段階的構築に役立ちます.

生物学: 生物学的研究では、この化合物は、タンパク質の相互作用と機能を研究するために使用されます。 これは、修飾されたペプチドとタンパク質を作成するための構成要素としての役割を果たします.

医学: これは、生物学的プロセスを模倣または阻害する可能性のあるペプチドアナログを作成するために使用されます.

産業: 産業セクターでは、この化合物は、特殊化学薬品や材料の生産に使用されます。 これは、さまざまな用途のための生体複合体の開発にも使用されています.

化学反応の分析

Types of Reactions: Boc-L-Htyr-OH DCHA can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups .

科学的研究の応用

Chemistry: Boc-L-Htyr-OH DCHA is widely used in peptide synthesis as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions.

Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a building block for creating modified peptides and proteins.

Medicine: It is used to create peptide analogs that can mimic or inhibit biological processes.

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. It is also employed in the development of bioconjugates for various applications.

作用機序

Boc-L-Htyr-OH DCHAの作用機序は、保護されたアミノ酸誘導体としての役割を伴います。Boc基はアミノ基を保護し、ペプチド合成中の不要な反応を防ぎます。DCHA基は化合物を安定化させ、有機溶媒への溶解性を高めます。 これらの保護基は、特定の条件下で除去され、目的のペプチドまたはタンパク質が得られます .

類似化合物の比較

類似化合物:

Boc-L-Tyr-OH: ペプチド合成において同様の用途を持つ、別の保護されたチロシン誘導体。

Boc-L-Tyr(Propargyl)-OH DCHA: 特定の生体複合反応に使用される、追加のプロパルギル基を持つ誘導体.

独自性: Boc-L-Htyr-OH DCHAは、安定性と溶解性の利点を提供する特定の保護基によって独自性を持っています。 その構造は、さまざまな分野で汎用性の高い用途を可能にし、科学研究や産業プロセスにおいて貴重な化合物となっています .

類似化合物との比較

Boc-L-Tyr-OH: Another protected tyrosine derivative with similar applications in peptide synthesis.

Boc-L-Tyr(Propargyl)-OH DCHA: A derivative with an additional propargyl group, used for specific bioconjugation reactions.

Uniqueness: Boc-L-Htyr-OH DCHA is unique due to its specific protective groups, which offer stability and solubility advantages. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

特性

分子式 |

C27H44N2O5 |

|---|---|

分子量 |

476.6 g/mol |

IUPAC名 |

N-cyclohexylcyclohexanamine;4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |

InChIキー |

NFRXJWSHDWTRPW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)

![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)

![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)

![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)

![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)